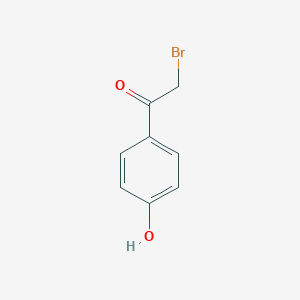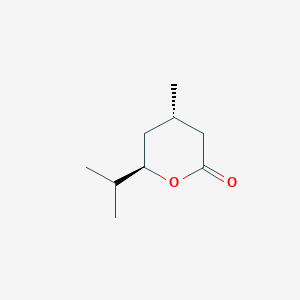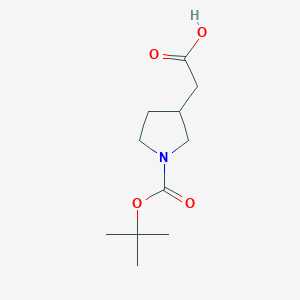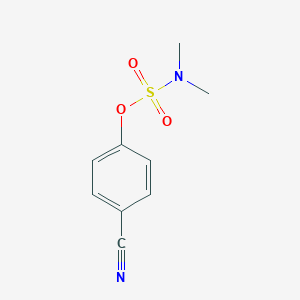![molecular formula C19H13NO2 B064733 2-(3-Amino-phenyl)-benzo[h]chromen-4-one CAS No. 185028-75-5](/img/structure/B64733.png)
2-(3-Amino-phenyl)-benzo[h]chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Amino-phenyl)-benzo[h]chromen-4-one, also known as PBCO, is a synthetic compound that belongs to the family of chromenone derivatives. It has been widely studied for its potential use in various scientific research applications due to its unique chemical properties and structure.
Mécanisme D'action
The mechanism of action of 2-(3-Amino-phenyl)-benzo[h]chromen-4-one involves the activation of the Nrf2 pathway, which is responsible for the expression of various antioxidant and anti-inflammatory genes. It also inhibits the production of pro-inflammatory cytokines and oxidative stress, which are implicated in the pathogenesis of various diseases.
Effets Biochimiques Et Physiologiques
2-(3-Amino-phenyl)-benzo[h]chromen-4-one has been shown to exhibit various biochemical and physiological effects such as the inhibition of amyloid-beta aggregation, the reduction of oxidative stress, and the enhancement of synaptic plasticity. It also exhibits neuroprotective effects by reducing neuronal cell death and promoting neuronal survival.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(3-Amino-phenyl)-benzo[h]chromen-4-one in lab experiments include its high potency, selectivity, and low toxicity. It is also relatively easy to synthesize and purify, making it a cost-effective option for research studies. However, one of the limitations of using 2-(3-Amino-phenyl)-benzo[h]chromen-4-one is its limited solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on 2-(3-Amino-phenyl)-benzo[h]chromen-4-one, including the development of novel analogs with improved solubility and efficacy. Further studies are also needed to investigate the potential use of 2-(3-Amino-phenyl)-benzo[h]chromen-4-one in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, the mechanism of action of 2-(3-Amino-phenyl)-benzo[h]chromen-4-one needs to be further elucidated to better understand its therapeutic potential.
In conclusion, 2-(3-Amino-phenyl)-benzo[h]chromen-4-one is a promising compound that has been extensively studied for its potential use in various scientific research applications. Its unique chemical properties and structure make it a valuable tool for investigating the pathogenesis of various diseases and developing novel treatments.
Méthodes De Synthèse
The synthesis of 2-(3-Amino-phenyl)-benzo[h]chromen-4-one involves a multi-step process that includes the reaction of 3-amino phenol with 2-hydroxybenzaldehyde, followed by a cyclization reaction using a Lewis acid catalyst. The final product is obtained after purification and isolation using chromatography techniques.
Applications De Recherche Scientifique
2-(3-Amino-phenyl)-benzo[h]chromen-4-one has been extensively studied for its potential use in various scientific research applications. It has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
185028-75-5 |
|---|---|
Nom du produit |
2-(3-Amino-phenyl)-benzo[h]chromen-4-one |
Formule moléculaire |
C19H13NO2 |
Poids moléculaire |
287.3 g/mol |
Nom IUPAC |
2-(3-aminophenyl)benzo[h]chromen-4-one |
InChI |
InChI=1S/C19H13NO2/c20-14-6-3-5-13(10-14)18-11-17(21)16-9-8-12-4-1-2-7-15(12)19(16)22-18/h1-11H,20H2 |
Clé InChI |
PSFJZUUBCFRPCE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=CC3=O)C4=CC(=CC=C4)N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2OC(=CC3=O)C4=CC(=CC=C4)N |
Synonymes |
4H-Naphtho[1,2-b]pyran-4-one,2-(3-aminophenyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![Furo[3,2-b]pyridine 4-oxide](/img/structure/B64691.png)